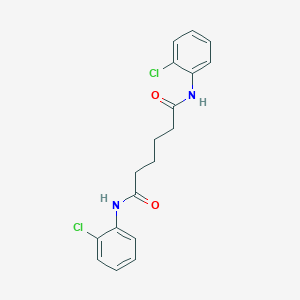

N,N'-bis(2-chlorophenyl)hexanediamide

Description

N,N'-bis(2-chlorophenyl)hexanediamide is a diamide derivative featuring a hexanedioic acid backbone substituted at both terminal amide nitrogen atoms with 2-chlorophenyl groups. Its molecular formula is C₁₈H₁₈Cl₂N₂O₂, with a calculated molecular weight of 365.26 g/mol (based on ). The 2-chlorophenyl substituents introduce steric and electronic effects that influence its physicochemical properties and biological activity. This compound belongs to a broader class of N,N'-diarylalkanediamides, which are studied for applications ranging from antialgal agents to radiosensitizers .

Properties

CAS No. |

316139-00-1 |

|---|---|

Molecular Formula |

C18H18Cl2N2O2 |

Molecular Weight |

365.2 g/mol |

IUPAC Name |

N,N'-bis(2-chlorophenyl)hexanediamide |

InChI |

InChI=1S/C18H18Cl2N2O2/c19-13-7-1-3-9-15(13)21-17(23)11-5-6-12-18(24)22-16-10-4-2-8-14(16)20/h1-4,7-10H,5-6,11-12H2,(H,21,23)(H,22,24) |

InChI Key |

JGOGNZXSEKDSTJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2Cl)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2Cl)Cl |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Chain Length Dependence

The number of methylene groups (m) in the alkanediamide backbone correlates with bioactivity in a substituent-dependent manner:

- For R=4-Cl derivatives, antialgal activity increased linearly with chain length (m=2–7).

- For R=4-CH₃ or 4-OCH₃ , activity peaked at m=6 (hexanediamide), forming a quasi-parabolic relationship .

- The target compound’s hexane chain (m=6) balances lipophilicity and flexibility, optimizing interactions with biological targets .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Aqueous Solubility (logSw) | Key Substituents |

|---|---|---|---|---|---|

| N,N'-bis(2-chlorophenyl)hexanediamide | C₁₈H₁₈Cl₂N₂O₂ | 365.26 | ~4.2* | Not reported | 2-chlorophenyl |

| N,N'-bis(3,4-dichlorophenyl)hexanediamide | C₁₈H₁₆Cl₄N₂O₂ | 434.15 | ~5.1* | Low | 3,4-dichlorophenyl |

| N,N'-bis(3-ethylphenyl)hexanediamide (Y204-1863) | C₂₂H₂₈N₂O₂ | 352.48 | 4.24 | -4.26 | 3-ethylphenyl |

| N,N'-bis(2-chloroethyl)hexanediamide | C₁₀H₁₆Cl₂N₂O₂ | 283.16 | ~1.8* | Moderate | 2-chloroethyl |

| N,N′-Bis(2-chlorophenyl)propanediamide | C₁₄H₁₂Cl₂N₂O₂ | 307.17 | ~3.5* | Low | 2-chlorophenyl (shorter chain) |

*Estimated based on analogous structures.

- Lipophilicity (logP) : The target compound’s logP (~4.2) is higher than N,N'-bis(2-chloroethyl)hexanediamide (logP ~1.8) due to aromatic chlorophenyl groups, enhancing membrane penetration but reducing aqueous solubility .

- Solubility : Hydrophilic substituents (e.g., hydroxyl in N,N′-Bis(2-hydroxyethyl)hexanediamide) improve solubility, whereas chloroaryl groups decrease it, as seen in the low logSw (-4.26) of Y204-1863 .

Key Research Findings

Substituent Position Matters : 2-chlorophenyl groups offer a balance between steric effects and electronic withdrawal, but 3,4-dichloro-substituted analogs exhibit higher antialgal potency due to stronger electron-withdrawing effects .

Chain Length Optimization : Hexanediamide (m=6) is optimal for R=4-CH₃/OCH₃ derivatives, whereas butanediamide (m=4) suffices for 3,4-dichloro-substituted compounds .

Solubility Limitations : Low aqueous solubility remains a challenge for chloroaryl diamides, necessitating structural modifications (e.g., PEGylation) for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.